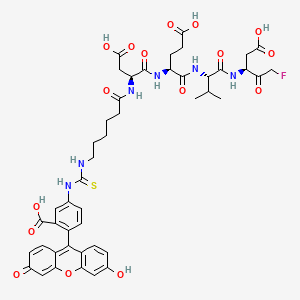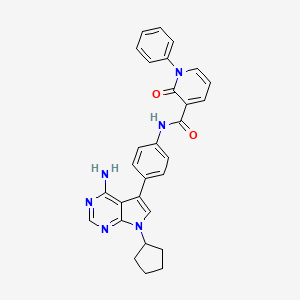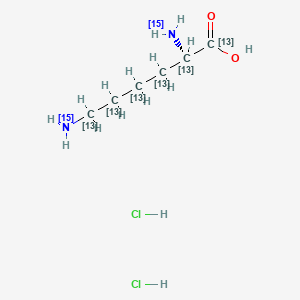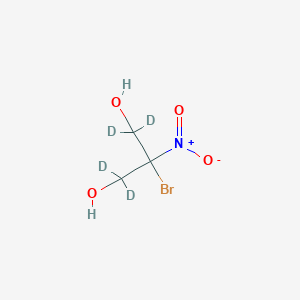
D-Galactose-18O6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-18O6 is a derivative of D-galactose, a naturally occurring aldohexose sugar. D-galactose is a reducing sugar that is found in various foods such as milk, butter, cheese, yogurt, honey, beets, plums, cherries, figs, and celery . It is an important carbohydrate monomer that plays a significant role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-18O6 involves the incorporation of oxygen-18 isotopes into the D-galactose molecule. This can be achieved through isotopic labeling techniques, where D-galactose is subjected to reactions with oxygen-18 enriched water or other oxygen-18 containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of D-galactose typically involves the hydrolysis of lactose, which is a disaccharide composed of glucose and galactose. The hydrolysis is carried out using enzymes such as lactase, which breaks down lactose into its constituent monosaccharides, glucose, and galactose . The galactose can then be isolated and purified for further use.
Análisis De Reacciones Químicas
Types of Reactions
D-Galactose-18O6 undergoes various chemical reactions, including:
Oxidation: D-galactose can be oxidized to form galactonic acid or galactaric acid.
Reduction: Reduction of D-galactose leads to the formation of galactitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-galactose, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation of the hydroxyl groups.
Major Products
Oxidation: Galactonic acid, galactaric acid.
Reduction: Galactitol.
Substitution: Acetylated or benzoylated derivatives of D-galactose.
Aplicaciones Científicas De Investigación
D-Galactose-18O6 has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various galactose derivatives and as a model compound for studying carbohydrate chemistry.
Biology: Employed in studies of carbohydrate metabolism and as a substrate for enzymes involved in galactose metabolism.
Mecanismo De Acción
The mechanism of action of D-Galactose-18O6 involves its interaction with specific cell receptors and enzymes. In the context of drug delivery, D-galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to drugs or drug-loaded nanoparticles enhances cellular uptake and improves drug delivery to target cells.
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: An aldohexose sugar that is structurally similar to D-galactose but differs in the configuration of the hydroxyl group at the fourth carbon atom.
D-Fructose: A ketohexose sugar that is structurally different from D-galactose but shares similar metabolic pathways.
D-Mannose: Another aldohexose sugar that is an epimer of glucose and galactose at the second carbon atom.
Uniqueness
D-Galactose-18O6 is unique due to the incorporation of oxygen-18 isotopes, which makes it valuable for isotopic labeling studies and tracing metabolic pathways. Its selective interaction with galactose receptors also distinguishes it from other similar compounds, making it particularly useful in targeted drug delivery and diagnostic applications .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
192.15 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
Clave InChI |
GZCGUPFRVQAUEE-UDXAKJKDSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)

![[Tyr8] Bradykinin](/img/structure/B12399312.png)





![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)
